N,N-Diethyl 4-bromo-2-chlorobenzamide
Overview
Description
Scientific Research Applications
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Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Application Summary : This compound has been studied for its multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
- Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment .
- Results : The compound achieved an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential was found to have an IC50 value of 113.964±0.076 µg/ml .
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives have been studied for their prospective antimicrobial and antiproliferative properties .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method .
- Results : Compounds d1, d2, and d3 showed promising antimicrobial activity . Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
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N,N-dimethyl 4-bromo-2-chlorobenzamide
- Application Summary : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
- Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
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4-bromo-2-chloro-N,N-dimethylbenzamide
- Application Summary : This compound is also a chemical reagent used in various chemical reactions .
- Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
- Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
-
N,N-dimethyl 4-bromo-2-chlorobenzamide
- Application Summary : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
- Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
-
4-bromo-2-chloro-N,N-dimethylbenzamide
- Application Summary : This compound is also a chemical reagent used in various chemical reactions .
- Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
- Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-chloro-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMVHORCFRIXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583037 | |
Record name | 4-Bromo-2-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl 4-bromo-2-chlorobenzamide | |
CAS RN |
682778-17-2 | |
Record name | 4-Bromo-2-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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